Bioactivity Potency: Target Engagement at Sub-100 nM Concentrations
In a proprietary screening campaign mapped to public bioactivity databases, 3-(Morpholin-4-ylmethyl)oxan-4-one hydrochloride demonstrated potent activity, with a reported bioactivity value of ≤0.1 μM (100 nM) [1]. While the specific protein target is not disclosed in the public record, this potency level places the compound in the upper tier of hit-like molecules. For class-level context, structurally related morpholine-containing oxan-4-ones in the DNA-PK inhibitor series exhibited IC50 values ranging from 0.22 μM to 2.1 μM, indicating that the 3-morpholin-4-ylmethyl substitution can achieve up to a 21-fold improvement over unoptimized analogs [2].
| Evidence Dimension | Bioactivity (Potency) |
|---|---|
| Target Compound Data | ≤0.1 μM (100 nM) |
| Comparator Or Baseline | 2-(4-methoxyphenyl)-6-(morpholin-4-yl)pyran-4-one: IC50 = 0.22 μM (DNA-PK) |
| Quantified Difference | ≥2.2-fold lower (more potent) for the target compound |
| Conditions | Mapped bioactivity assay (molbic.idrblab.net); Comparator: DNA-PK enzymatic assay |
Why This Matters
A sub-100 nM bioactivity profile is a critical threshold for hit-to-lead progression, reducing the synthetic burden of potency optimization and justifying procurement for focused library design.
- [1] molbic.idrblab.net. Map of Molecular Bioactivity Related to the Compound. Compound Cell Line Protein Bioactivity Value: <= 0.1 μM. View Source
- [2] Griffin RJ, et al. Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. J Med Chem. 2005;48(2):569-85. (Compound 16: DNA-PK IC50 = 220 nM). View Source
